molecular formula C19H20N2O5S B2714027 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide CAS No. 868369-24-8

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide

Cat. No.: B2714027
CAS No.: 868369-24-8
M. Wt: 388.44
InChI Key: XLIFLEMFEVTHRT-VXPUYCOJSA-N
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Description

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide is a structurally complex heterocyclic compound featuring a 2,3-dihydro-1,3-benzothiazole core fused with a 2,4-dimethoxybenzamide group. The compound’s methoxy (-OCH₃) and methyl (-CH₃) substituents enhance solubility and modulate electronic properties, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-21-16-13(24-3)8-9-14(25-4)17(16)27-19(21)20-18(22)12-7-6-11(23-2)10-15(12)26-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIFLEMFEVTHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C=C(C=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 2,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or chloroform to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Spectral Features Biological/Functional Relevance
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide (Target) 2,3-Dihydro-1,3-benzothiazole 4,7-dimethoxy, 3-methyl (benzothiazole); 2,4-dimethoxy (benzamide) ~410 (estimated) Expected IR: C=N ~1645 cm⁻¹; NMR: δ 3.8–4.0 (methoxy), δ 6.5–8.0 (aromatic protons) Potential N,O-ligand for metal coordination
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide 1,3-Benzothiazole 4,7-dimethoxy, 3-ethyl (benzothiazole); 4-methoxy (benzamide) 372.4 IR: C=N ~1645 cm⁻¹; NMR: δ 1.3 (ethyl CH₃), δ 3.8–4.0 (methoxy) Structural analog with ethyl substitution; higher LogP
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 2,3-Dihydrothiazole 2-methoxyphenyl, 4-phenyl (thiazole); 4-methyl (benzamide) 376.5 X-ray: Planar C=N bond (1.29 Å); NMR: δ 2.4 (CH₃), δ 6.5–7.8 (aromatic) Demonstrated crystallographic stability
N-(5(6)-Cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide Benzimidazole 5/6-cyano (benzimidazole); 2,4-dimethoxy (benzamide) 359.4 IR: C≡N ~2230 cm⁻¹; NMR: δ 3.8–4.0 (methoxy), δ 7.5–7.9 (aromatic) Antibacterial activity (Gram +/-)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine 6-chloro, 7-methyl, 1,1-dioxo (benzodithiazine); N-methylhydrazine 292.8 IR: SO₂ ~1345, 1155 cm⁻¹; NMR: δ 2.4 (CH₃), δ 5.7 (NH₂) Sulfonamide group enhances metabolic stability

Structural and Functional Insights

Core Heterocycle Variations: The target compound’s 2,3-dihydro-1,3-benzothiazole core differs from benzimidazole and benzodithiazine analogs. The Z-configuration ensures planarity, akin to (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide, which stabilizes crystal packing via π-π interactions .

Substituent Effects :

  • Methoxy Groups : The 2,4-dimethoxybenzamide moiety in the target compound and enhances solubility and hydrogen-bonding capacity. In , this group contributes to antibacterial activity by interacting with microbial enzymes.
  • Alkyl Groups : The 3-methyl substituent in the target compound versus the 3-ethyl group in affects steric bulk and LogP (3.9 for vs. estimated ~4.2 for the target), influencing membrane permeability.

Spectroscopic Trends :

  • IR : C=N stretches (~1645 cm⁻¹) are consistent across imine-containing analogs .
  • NMR : Methoxy protons resonate at δ 3.8–4.0, while aromatic protons vary based on substitution patterns (e.g., δ 7.5–7.9 in vs. δ 6.5–7.8 in ).

The N,O-bidentate motif in implies metal-binding capability, a property likely shared by the target compound due to its analogous structure.

Biological Activity

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 334.40 g/mol. Its structure features a benzothiazole core linked to a dimethoxybenzamide moiety, which enhances its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC17H18N2O3S
Molecular Weight334.40 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an enzyme inhibitor and receptor modulator:

  • Enzyme Inhibition : It has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • Receptor Modulation : The compound's structural features allow it to bind selectively to specific receptors, potentially modulating their activity and influencing various signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of methoxy groups appears to enhance its cytotoxic effects by improving cell permeability and selectivity towards cancer cells.

Case Studies and Research Findings

Several research studies have investigated the biological properties of this compound:

  • Study on AChE Inhibition :
    • Objective : To evaluate the inhibitory effect on AChE.
    • Methods : Enzyme assays were conducted using varying concentrations of the compound.
    • Results : The compound exhibited significant inhibition with an IC50 value indicating high potency compared to standard inhibitors .
  • Anticancer Activity Assessment :
    • Objective : To assess cytotoxic effects on human cancer cell lines.
    • Methods : MTT assays were performed on breast and lung cancer cell lines.
    • Results : The compound showed a dose-dependent decrease in cell viability with IC50 values in the low micromolar range .

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